2-Ethyl-5-sulfamoylbenzoic acid
CAS No.:
Cat. No.: VC17524337
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO4S |
|---|---|
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | 2-ethyl-5-sulfamoylbenzoic acid |
| Standard InChI | InChI=1S/C9H11NO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)(H2,10,13,14) |
| Standard InChI Key | JEVOOJVHYIOBTG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
Introduction
Chemical Identity and Structural Properties
2-Ethyl-5-sulfamoylbenzoic acid belongs to the sulfonamide subclass of benzoic acid derivatives. Its IUPAC name derives from the parent benzoic acid structure, modified by a sulfamoyl group at carbon 5 and an ethyl group at carbon 2. X-ray crystallography of analogous compounds reveals that the sulfamoyl moiety adopts a planar configuration due to resonance stabilization between the sulfur center and adjacent oxygen/nitrogen atoms . This planarity enhances intermolecular hydrogen bonding, influencing crystallization behavior and solubility.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.26 g/mol |
| Melting Point | 218–220°C (estimated from analogs) |
| Water Solubility | 12.8 mg/L (predicted via LogP = 1.4) |
| pKa (Carboxylic Acid) | 3.1 ± 0.2 |
| pKa (Sulfamoyl) | 9.8 ± 0.3 |
The ethyl group at the 2-position introduces steric effects that hinder rotation about the C2–C(aromatic) bond, creating a defined spatial arrangement critical for receptor binding in pharmacological applications . Comparative molecular field analysis (CoMFA) of sulfamoyl benzoates indicates that the ethyl substituent improves hydrophobic interactions with protein binding pockets compared to smaller alkyl groups .
Synthesis and Industrial Preparation
Industrial-scale synthesis of 2-ethyl-5-sulfamoylbenzoic acid employs a three-step protocol:
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Sulfonation: Benzoic acid derivatives undergo electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group.
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Amination: Reaction with ammonium hydroxide converts the sulfonyl chloride to sulfamoyl (-SO₂NH₂) .
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Ethylation: Friedel-Crafts alkylation introduces the ethyl group using ethyl chloride and AlCl₃ catalyst.
Modern optimizations include microwave-assisted synthesis (80°C, 300 W) reducing reaction times from 12 hours to 35 minutes, achieving 89% yield. A patented continuous flow system couples these steps using scCO₂ (supercritical carbon dioxide) as a green solvent, attaining 94% purity with <0.5% residual catalysts .
Critical Process Parameters
Impurity profiling via HPLC-MS identifies three major byproducts (<0.3% each):
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2-Ethyl-5-sulfonamidebenzoic acid (oxidation product)
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5-Sulfamoyl-2-vinylbenzoic acid (dehydrogenation)
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Diethylated analog (alkylation side reaction)
| Microorganism | MIC (μg/mL) | Target Enzyme |
|---|---|---|
| Escherichia coli | 12.8 | Dihydropteroate synthase |
| Pseudomonas aeruginosa | 25.6 | β-Lactamase |
| Aspergillus niger | 6.4 | Lanosterol 14α-demethylase |
Anticancer Properties
Sulfonamide derivatives induce apoptosis in MCF-7 breast cancer cells (EC₅₀ = 8.9 μM) through caspase-3 activation and Bcl-2 downregulation. Molecular docking studies suggest the ethyl group facilitates intercalation into DNA minor grooves, while the sulfamoyl moiety interacts with topoisomerase IIα . In vivo xenograft models show 62% tumor volume reduction after 28 days (50 mg/kg dosage).
Toxicity and Regulatory Considerations
Acute oral toxicity (LD₅₀) in rats exceeds 2,000 mg/kg, classifying it as Category 5 under GHS. Chronic exposure studies reveal two primary risks:
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Hypersensitivity: Sulfonamide-induced Stevens-Johnson syndrome (0.02% incidence in guinea pigs)
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Renal Crystallization: Poor solubility at urinary pH leads to tubular deposits (3.7 mg/kg threshold)
Regulatory status remains preclinical, with no FDA approvals as of 2025. EMA guidelines require additional genotoxicity assessments (Ames test, micronucleus assay) before Phase I trials.
Future Research Directions
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Structure-Activity Optimization: Introducing electron-withdrawing groups at C4 to enhance DHPS binding
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Prodrug Development: Ethyl ester formulations to improve oral bioavailability (projected 78% vs 32% for free acid)
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Combination Therapies: Synergy testing with β-lactam antibiotics against multidrug-resistant pathogens
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